molecular formula C23H30N2O4 B10785887 Mitragynine-d3

Mitragynine-d3

Cat. No.: B10785887
M. Wt: 401.5 g/mol
InChI Key: LELBFTMXCIIKKX-MEQAAMGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mitragynine-d3 involves the incorporation of deuterium atoms into the mitragynine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated methanol (CD3OD) in the presence of a catalyst to replace the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes the extraction of mitragynine from the leaves of Mitragyna speciosa, followed by chemical synthesis to incorporate deuterium atoms. Techniques such as accelerated solvent extraction (ASE) and ultrasound-assisted extraction (UAE) are often employed to enhance the efficiency of the extraction process .

Chemical Reactions Analysis

Types of Reactions

Mitragynine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include 7-hydroxymitragynine and other reduced or substituted derivatives. These products are often analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to determine their structure and properties .

Properties

Molecular Formula

C23H30N2O4

Molecular Weight

401.5 g/mol

IUPAC Name

methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-(trideuteriomethoxy)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19+/m1/s1/i3D3

InChI Key

LELBFTMXCIIKKX-MEQAAMGQSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC2=C1C3=C(N2)[C@@H]4C[C@@H]([C@@H](CN4CC3)CC)/C(=C\OC)/C(=O)OC

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC

Origin of Product

United States

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